3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity
3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The compound features a quinazolinone core, which is known for various pharmacological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O2S, with a molecular weight of 339.41 g/mol. The structure includes a thiophene moiety, which is often associated with enhanced biological activity due to its electron-rich nature.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate potent inhibitory effects on cancer cell lines.
Case Study:
In a study evaluating the antiproliferative effects of quinazoline derivatives against breast cancer cell lines (MDA-MB-436), the compound exhibited an IC50 value significantly lower than that of standard treatments like Olaparib, indicating strong cytotoxic potential against cancer cells .
2. PARP-1 Inhibition
The compound has been investigated for its ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. This inhibition is crucial for enhancing the efficacy of certain anticancer therapies.
Findings:
In assays measuring PARP-1 inhibition, the compound demonstrated an IC50 in the nanomolar range, suggesting its potential as a therapeutic agent in combination therapies for cancer treatment .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to interact with DNA repair pathways and induce apoptosis in cancer cells plays a significant role in its anticancer activity.
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPBGDYTCRCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.